molecular formula C25H23N3O3 B11260326 N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-phenylpropanamide

N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-phenylpropanamide

Cat. No.: B11260326
M. Wt: 413.5 g/mol
InChI Key: KJZJJTPPTZINII-UHFFFAOYSA-N
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Description

N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-phenylpropanamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol or other methoxy-containing reagents.

    Attachment of the Phenylpropanamide Moiety: This step involves the coupling of the phenylpropanamide moiety to the pyrido[1,2-a]pyrimidine core through amide bond formation, typically using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-phenylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-phenylpropanamide has several scientific research applications :

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent. It has shown moderate inhibitory properties against HIV-1 virus in vitro.

    Biological Studies: Used in molecular docking studies to understand its binding interactions with biological targets.

    Chemical Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets . The compound binds to the active site of enzymes, such as integrase in the case of HIV-1, through chelation of metal ions (e.g., magnesium ions). This binding inhibits the enzyme’s activity, thereby preventing the replication of the virus.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and exhibit similar biological activities.

    1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives: These compounds are also studied for their antiviral properties.

Uniqueness

N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-phenylpropanamide is unique due to its specific structural features, such as the presence of the methoxy group and the phenylpropanamide moiety, which contribute to its distinct biological activity and binding properties .

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C25H23N3O3/c1-18-10-12-20(27-24(29)13-11-19-7-3-2-4-8-19)15-22(18)31-17-21-16-25(30)28-14-6-5-9-23(28)26-21/h2-10,12,14-16H,11,13,17H2,1H3,(H,27,29)

InChI Key

KJZJJTPPTZINII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)OCC3=CC(=O)N4C=CC=CC4=N3

Origin of Product

United States

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